2-Amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid
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Overview
Description
2-Amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid is a synthetic organic compound characterized by the presence of an amino group, a bromine atom, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid typically involves the bromination of 5-methylfuran followed by the introduction of an amino group and subsequent carboxylation. A common synthetic route includes:
Amination: The brominated intermediate is then reacted with ammonia or an amine to introduce the amino group.
Carboxylation: The final step involves carboxylation to introduce the acetic acid moiety, often achieved through a reaction with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and amination steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like thiols, amines, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Furanones or other oxygenated derivatives.
Reduction: De-brominated furan derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
2-Amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids, leading to changes in their function or structure.
Comparison with Similar Compounds
2-Amino-2-(5-methylfuran-2-yl)acetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Amino-2-(4-chloro-5-methylfuran-2-yl)acetic acid: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
2-Amino-2-(4-bromo-5-ethylfuran-2-yl)acetic acid: Has an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: The presence of the bromine atom in 2-Amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its specific structure also allows for targeted interactions in biological systems, potentially leading to unique therapeutic applications.
Properties
Molecular Formula |
C7H8BrNO3 |
---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
2-amino-2-(4-bromo-5-methylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C7H8BrNO3/c1-3-4(8)2-5(12-3)6(9)7(10)11/h2,6H,9H2,1H3,(H,10,11) |
InChI Key |
TXHAQBMLDIRGEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(C(=O)O)N)Br |
Origin of Product |
United States |
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